Cas no 1401100-81-9 (4-(Trifluoromethyl)-2-vinylpyridine)

4-(Trifluoromethyl)-2-vinylpyridine is a fluorinated pyridine derivative featuring a reactive vinyl group and a trifluoromethyl substituent. This compound is valued for its versatility in organic synthesis, particularly in the preparation of functionalized pyridines and as a building block for pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the vinyl moiety allows for further derivatization via polymerization or cross-coupling reactions. Its unique structure makes it useful in designing bioactive molecules and specialty polymers. The compound is typically handled under inert conditions due to its sensitivity to air and moisture. Suitable for research and industrial applications requiring tailored fluorinated heterocycles.
4-(Trifluoromethyl)-2-vinylpyridine structure
1401100-81-9 structure
商品名:4-(Trifluoromethyl)-2-vinylpyridine
CAS番号:1401100-81-9
MF:C8H6F3N
メガワット:173.135152339935
MDL:MFCD28368529
CID:4783240

4-(Trifluoromethyl)-2-vinylpyridine 化学的及び物理的性質

名前と識別子

    • 4-(trifluoromethyl)-2-vinylpyridine
    • 2-ethenyl-4-(trifluoromethyl)pyridine
    • Pyridine, 2-ethenyl-4-(trifluoromethyl)-
    • 4-(Trifluoromethyl)-2-vinylpyridine
    • MDL: MFCD28368529
    • インチ: 1S/C8H6F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h2-5H,1H2
    • InChIKey: VOUBYUPNSZGSMN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CN=C(C=C)C=1)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 12.9

4-(Trifluoromethyl)-2-vinylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
195441-2.500g
4-(Trifluoromethyl)-2-vinylpyridine, 95%
1401100-81-9 95%
2.500g
$1486.00 2023-09-07

4-(Trifluoromethyl)-2-vinylpyridine 関連文献

4-(Trifluoromethyl)-2-vinylpyridineに関する追加情報

Introduction to 4-(Trifluoromethyl)-2-vinylpyridine (CAS No. 1401100-81-9)

4-(Trifluoromethyl)-2-vinylpyridine, identified by its CAS number 1401100-81-9, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine family, which is renowned for its diverse applications in medicinal chemistry. The presence of a trifluoromethyl group and a vinyl substituent makes it a particularly intriguing molecule for synthetic chemists and pharmacologists alike.

The trifluoromethyl group is a key feature of this compound, contributing to its unique chemical properties. This group is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, making it a popular choice in drug design. In particular, the trifluoromethyl substitution can significantly influence the pharmacokinetic profile of a drug, often leading to improved bioavailability and prolonged half-life.

The vinyl group in 4-(trifluoromethyl)-2-vinylpyridine introduces reactivity that is useful in various synthetic pathways. This double-bonded carbon can participate in addition reactions, polymerizations, and other transformations that are valuable in the development of complex molecular architectures. The combination of these two functional groups makes this compound a versatile building block in organic synthesis.

In recent years, there has been growing interest in the applications of 4-(trifluoromethyl)-2-vinylpyridine in the development of novel pharmaceuticals. Its structural features have been explored in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, researchers have utilized this compound as a precursor in the creation of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

The pharmaceutical industry has been particularly keen on exploring the potential of trifluoromethyl-containing compounds due to their favorable pharmacological properties. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic distribution in a molecule, influencing its interactions with biological targets. This has led to several patents and publications detailing the use of 4-(trifluoromethyl)-2-vinylpyridine in drug discovery programs.

Synthetic methodologies have also seen advancements with the incorporation of 4-(trifluoromethyl)-2-vinylpyridine. Chemists have developed novel catalytic systems that facilitate efficient transformations involving this compound. These methods not only improve yield but also reduce the environmental impact of synthetic processes, aligning with green chemistry principles.

The role of computational chemistry in understanding the behavior of 4-(trifluoromethyl)-2-vinylpyridine cannot be overstated. Advanced modeling techniques have enabled researchers to predict the reactivity and stability of this compound under various conditions. This has accelerated the discovery process by allowing virtual screening and optimization before experimental validation.

In conclusion, 4-(Trifluoromethyl)-2-vinylpyridine (CAS No. 1401100-81-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists working on next-generation therapeutics. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow even further.

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